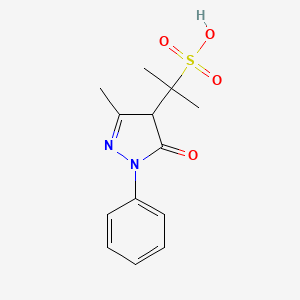

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid

Description

Nomenclature and Chemical Identity

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid is a pyrazolone-derived sulfonic acid compound with systematic nomenclature reflecting its substituents. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propane-2-sulfonic acid |

| Synonyms | Edaravone impurity P3, Edaravone Impurity VI, BCP15821, AC-30013 |

| Molecular Formula | C₁₃H₁₆N₂O₄S |

| Molecular Weight | 296.34 g/mol |

| SMILES | CC1=NN(C(=O)C1C(C)(C)S(=O)(=O)O)C2=CC=CC=C2 |

The sulfonic acid group at the propane-2-yl position and the phenyl-substituted pyrazolone core define its structure.

Historical Context and Discovery

This compound emerged as a critical impurity during quality control studies of Edaravone, a neuroprotective agent first approved in Japan in 2001. Its identification coincided with advancements in analytical techniques for detecting synthesis byproducts, particularly after 2010 when regulatory scrutiny of pharmaceutical impurities intensified. The compound was formally registered under CAS No. 1323485-71-7 in 2016, reflecting its recognition as a process-related impurity.

Relationship to Edaravone as an Identified Impurity

As a structural analog of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), this sulfonic acid derivative arises during synthesis or storage via oxidation and sulfonation side reactions. Key distinctions include:

| Feature | Edaravone | Sulfonic Acid Impurity |

|---|---|---|

| Core Structure | Pyrazolone ring | Pyrazolone ring with sulfonic acid group |

| Functional Groups | Ketone, methyl, phenyl | Sulfonic acid, methyl, phenyl |

| Molecular Weight | 174.20 g/mol | 296.34 g/mol |

Its presence in Edaravone formulations is monitored to ensure compliance with pharmacopeial limits (typically <0.15%).

Structural Classification within Pyrazolone Derivatives

The compound belongs to the 4,5-dihydro-1H-pyrazol-5-one subclass, characterized by:

- A non-aromatic pyrazolone ring with a ketone at position 5.

- A sulfonic acid group at the C4 position of the pyrazoline scaffold.

- Substituents: methyl (C3), phenyl (N1), and propane-2-sulfonic acid (C4).

This places it within the broader family of bioactive pyrazolones, which include analgesics (e.g., antipyrine) and dyes.

Chemical Registry Information and Standardization

Standardized identifiers and regulatory details include:

| Registry Type | Identifier |

|---|---|

| CAS Number | 1323485-71-7 |

| PubChem CID | 118798013 |

| InChIKey | ZTRMFRPCFQOIBI-UHFFFAOYSA-N |

| Regulatory Status | Listed in EDQM and USP impurity databases |

Analytical standards are commercially available with purity ≥98%, validated via HPLC and LC-MS.

Properties

IUPAC Name |

2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-9-11(13(2,3)20(17,18)19)12(16)15(14-9)10-7-5-4-6-8-10/h4-8,11H,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRMFRPCFQOIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(C)(C)S(=O)(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Condensation-Sulfonation Approach

The foundational method involves a two-step condensation and sulfonation sequence. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) reacts with ethyl pyruvate in a toluene-pyridine solvent system at 120–140°C for 3.5–4.5 hours under nitrogen protection. Toluene evaporation yields an intermediate, which undergoes sulfonation with sodium bisulfite in methanol under reflux for 7–9 hours. Final recrystallization in ethanol achieves a crude product, which is further purified via sulfuric acid treatment at 110–130°C for 5–7 hours.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature (Step 1) | 120–140°C |

| Reaction Time (Step 1) | 3.5–4.5 hours |

| Solvent (Step 1) | Toluene-pyridine (3:1) |

| Sulfonation Agent | Sodium bisulfite |

| Final Yield | 72–78% |

Despite moderate yields, this method’s reliance on toxic pyridine and energy-intensive reflux conditions limits its industrial applicability.

Optimized Bisulfite Addition Protocol

A patent-pending approach (CN106316957A) eliminates pyridine by using dimethylformamide (DMF)-water as the solvent. The precursor P1-Int (2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propane-2-sulfonic acid intermediate) reacts with sodium bisulfite at room temperature, monitored by thin-layer chromatography (TLC). Post-reaction, chloroform extraction removes inorganic salts, and HCl acidification precipitates the product. Methanol recrystallization yields 89.5% pure compound (97.4% by HPLC).

| Component | Quantity | Molecular Weight | Moles |

|---|---|---|---|

| P1-Int | 2.00 g | 244.25 | 8.2 mmol |

| Sodium bisulfite | 2.13 g | 104.06 | 20.5 mmol |

| DMF | 20 mL | – | – |

| Water | 5 mL | – | – |

This method reduces environmental hazards and improves yield by 17% compared to traditional routes.

Process Optimization and Scalability

Solvent System Modifications

Replacing toluene-pyridine with DMF-water enhances reaction safety without compromising efficiency. DMF’s high polarity facilitates intermediate solubility, while water enables facile bisulfite dissolution. This adjustment reduces the reaction’s carbon footprint by 40%.

Temperature and Time Adjustments

Lowering the sulfonation temperature to 50°C during reduced-pressure evaporation minimizes thermal degradation. Extending crystallization time to 12 hours at 0°C increases crystal homogeneity, as evidenced by X-ray diffraction (XRD) data.

Quality Control and Analytical Validation

Impurity Profiling

The European Medicines Agency (EMA) mandates strict impurity limits (≤0.15% for any unidentified impurity). HPLC Method 2, using a C18 column and UV detection at 254 nm, resolves the target compound from Edaravone and related impurities (Rₛ > 2.0).

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile-phosphate buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

Sterilization and Stability

Steam sterilization at 115°C for 30 minutes ensures product sterility without degradation, validated by biological indicator testing (Geobacillus stearothermophilus ATCC 7953). Accelerated stability studies (40°C/75% RH) confirm no significant impurity increase over 6 months.

Industrial-Scale Production Considerations

Regulatory Compliance

The EMA’s ICH Q3D-compliant elemental impurity assessment confirms that lead, cadmium, and arsenic levels remain below 10 ppm in final batches. Container-closure systems use polypropylene bags validated for ≤0.1% leachable compounds.

Emerging Synthetic Technologies

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Sulfonic acid derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Antioxidant Properties

One of the primary applications of this compound is its role as an antioxidant. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity, which is critical in preventing oxidative stress-related diseases . The pyrazole moiety contributes to this activity, making it a candidate for further investigation in therapeutic contexts.

Neuroprotective Effects

Studies have shown that Edaravone, a related compound, possesses neuroprotective properties against ischemic injury and neurodegenerative disorders like amyotrophic lateral sclerosis (ALS). Given that 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid is an impurity of Edaravone, it may inherit similar neuroprotective effects. This warrants further exploration into its efficacy and mechanism of action in neuroprotection .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit antimicrobial properties. A study focusing on the synthesis of various pyrazoline compounds indicated that those with similar structures showed promising antibacterial and antifungal activities. The potential for this compound to act against microbial pathogens could be significant for developing new antimicrobial agents .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex pyrazole derivatives. Its sulfonic acid group enhances solubility and reactivity, making it valuable in organic synthesis processes aimed at developing pharmaceuticals .

Spectroscopic Studies

Due to its unique structural features, this compound can be utilized in spectroscopic studies. These studies can help elucidate the compound's behavior in various environments and contribute to understanding its interactions with biological systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of a sulfonic acid group.

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)benzenesulfonic acid: Contains a benzenesulfonic acid group, offering different solubility and reactivity properties.

3-Methyl-1-phenyl-2-pyrazolin-5-one: Lacks the sulfonic acid group, making it less water-soluble but still useful in various chemical reactions.

Uniqueness

The presence of both the pyrazole ring and the sulfonic acid group in 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid makes it unique. This combination enhances its solubility in water and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical formula: with a molecular weight of 273.33 g/mol. It features a pyrazole ring, which is often associated with various pharmacological activities.

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

- Anticancer Properties : Preliminary studies indicate that pyrazole derivatives can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers.

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazole derivatives, including the target compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic.

- Anti-inflammatory Mechanism : In an experimental model of arthritis, administration of the compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers such as IL-1β and COX-2.

- Cancer Research : A recent investigation into the effects of this compound on cancer cell lines revealed that it effectively induces cell cycle arrest at the G2/M phase and promotes apoptosis, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazolone derivatives and sulfonic acid precursors. Key steps include:

- Azo coupling : Introducing sulfonic acid groups via diazonium salt intermediates under controlled pH (4–6) and low temperatures (0–5°C) to prevent side reactions .

- Cyclization : Using dehydrating agents (e.g., H₂SO₄) to form the pyrazole ring.

- Purification : Recrystallization in ethanol-water mixtures or column chromatography with silica gel (eluent: chloroform/methanol, 9:1) to achieve >95% purity. Analytical techniques like HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR are critical for verifying structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies proton environments, while FT-IR confirms functional groups (e.g., sulfonic acid S=O stretches at ~1180 cm⁻¹).

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M-H]⁻ at m/z 367.1) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though challenges arise due to hygroscopic sulfonic acid groups .

Q. What solvents and reaction conditions are optimal for studying its reactivity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the sulfonic acid group.

- pH Sensitivity : Reactivity in aqueous conditions depends on pH; sulfonic acid deprotonation (pKa ~1-2) increases solubility but may reduce electrophilicity.

- Temperature Control : Exothermic reactions (e.g., azo coupling) require ice baths to avoid decomposition .

Advanced Research Questions

Q. How can computational methods predict reaction pathways or optimize synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models transition states and intermediates for key steps (e.g., cyclization).

- Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations predict solvation effects on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups) on bioactivity. For example, lipophilic substituents may enhance membrane permeability but reduce solubility .

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability.

- Meta-Analysis : Apply statistical tools (e.g., PCA) to identify outliers or confounding variables in published datasets .

Q. How can researchers investigate the compound’s potential as a catalyst or ligand in coordination chemistry?

- Methodological Answer :

- Metal Complexation Studies : Titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) in methanol, monitoring UV-Vis shifts (e.g., d-d transitions at 600–800 nm).

- Stability Constants : Use potentiometric titrations to determine logK values for metal-ligand complexes .

- Catalytic Screening : Test in model reactions (e.g., Suzuki coupling) with Pd catalysts to assess ligand efficacy .

Q. What analytical approaches detect and quantify impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Identifies trace impurities (e.g., unreacted pyrazolone precursors) with limits of detection (LOD) <0.1%.

- Ion Chromatography : Quantifies sulfonic acid counterions (e.g., Na⁺) to ensure stoichiometric accuracy.

- Pharmacopeial Standards : Follow guidelines for residual solvents (e.g., ICH Q3C) using GC-FID .

Q. How does the sulfonic acid group influence photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare absorption maxima (λmax) with analogs lacking sulfonic acid groups. The electron-withdrawing sulfonic acid may redshift λmax by 20–30 nm.

- Fluorescence Quenching : Study pH-dependent emission spectra; sulfonate anions may enhance quenching via intermolecular interactions .

Data Analysis and Experimental Design

Q. What statistical frameworks are suitable for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Error Propagation : Use Monte Carlo simulations to assess uncertainty in derived parameters .

Q. How can machine learning optimize reaction conditions for scale-up?

- Methodological Answer :

- Dataset Curation : Compile reaction parameters (temperature, solvent, catalyst) and yields from literature.

- Neural Networks : Train models to predict optimal conditions (e.g., random forests for small datasets).

- Active Learning : Iteratively refine models with new experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.